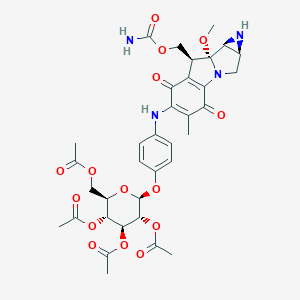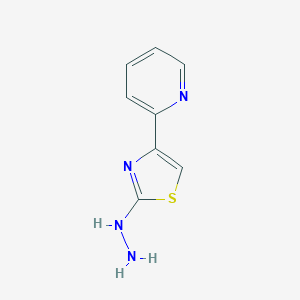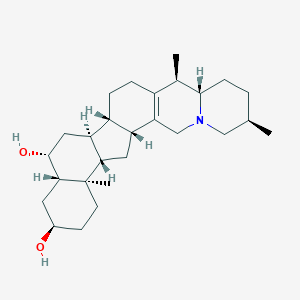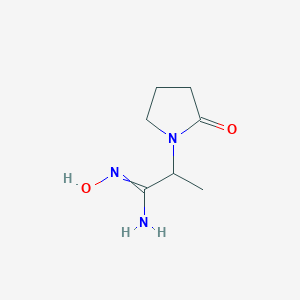
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C, also known as Glc4-PMMD, is a novel prodrug of mitomycin C. It is a promising anticancer agent that has gained attention in recent years due to its potential to overcome the limitations of traditional chemotherapy.
作用機序
The mechanism of action of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C involves the activation of mitomycin C by enzymes present in cancer cells. Once activated, mitomycin C crosslinks DNA, leading to cell death. This compound has been shown to be more effective than mitomycin C alone, as it can target cancer cells specifically and release the active form of mitomycin C only in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. This compound has also been shown to enhance the immune response against cancer cells, making it a potential immunotherapy agent.
実験室実験の利点と制限
One of the main advantages of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C is its specificity towards cancer cells, which reduces the risk of toxicity to healthy cells. This compound has also been shown to have a longer half-life than mitomycin C, making it more effective in cancer treatment. However, this compound has some limitations in lab experiments, such as the requirement for specific enzymes in cancer cells to activate the drug.
将来の方向性
Several future directions for N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C research have been proposed. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine the optimal dose and dosing schedule. Furthermore, the combination of this compound with other anticancer agents or immunotherapy agents could be explored to enhance its efficacy. Overall, this compound has great potential as a novel anticancer agent, and further research is needed to fully understand its mechanism of action and clinical potential.
合成法
The synthesis of N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C involves the conjugation of mitomycin C with a glucose molecule through a linker molecule. The linker molecule is designed in such a way that it can be cleaved by enzymes present in cancer cells, releasing the active form of mitomycin C. The synthesis of this compound has been reported in several research articles, and it has been shown to be a reliable and reproducible method.
科学的研究の応用
N-(4-(2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C has been extensively studied for its anticancer activity in various cancer cell lines and animal models. It has been shown to be effective against a wide range of cancer types, including lung, breast, colon, and pancreatic cancer. This compound has also been shown to be less toxic than traditional chemotherapy drugs, making it a promising candidate for cancer treatment.
特性
CAS番号 |
134136-38-2 |
|---|---|
分子式 |
C35H40N4O15 |
分子量 |
756.7 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[[(4S,6S,7R,8S)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H40N4O15/c1-14-25(28(45)24-21(12-49-34(36)46)35(47-6)32-22(38-32)11-39(35)26(24)27(14)44)37-19-7-9-20(10-8-19)53-33-31(52-18(5)43)30(51-17(4)42)29(50-16(3)41)23(54-33)13-48-15(2)40/h7-10,21-23,29-33,37-38H,11-13H2,1-6H3,(H2,36,46)/t21-,22+,23-,29-,30+,31-,32+,33-,35-/m1/s1 |
InChIキー |
OONKIOWWPLCSQD-NPHOOMDASA-N |
異性体SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
同義語 |
MC 77 MC-77 N-(4-(2,3,4,6-tetra-O-acetyl-D-glucopyranosyl)oxy)phenylmitomycin C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)


![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)







